[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
“[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include an annulation reaction, followed by desulfurization/intramolecular rearrangement . The conditions for these reactions include THF, reflux, 4.5 h; EtOH, 0 °C, 60 min; H2SO4, EtOH, rt,10 min .Physical And Chemical Properties Analysis
The empirical formula of a similar compound, 5-Methyl-1,2,4-oxadiazol-3-amine, is C3H5N3O, and its molecular weight is 99.09 . The physical and chemical properties of “this compound” might be similar but could vary based on the substituents in the oxadiazole ring.Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- The compound has been utilized in the synthesis of new heterocyclic compounds, including thiazoles and oxadiazoles, with potential applications in various fields (Paepke, Reinke, Peseke, & Vogel, 2009).
- It serves as a starting material for synthesizing fused heterocyclic compounds with potential applications in medicinal chemistry (Abbas, Hussain, & Shakir, 2017).
Biological Applications :
- Some derivatives of 1,3,4-oxadiazol, closely related to the compound , have shown significant antibacterial and antifungal activity, suggesting potential for development in pharmaceutical applications (Sharma, Kumar, & Pathak, 2014).
Chemical Characterization and Reactions :
- The compound has been involved in studies exploring its chemical behavior and reactions, such as ring-fission and C–C bond cleavage reactions, which are critical for understanding its properties and potential applications (Jäger, Laggner, Mereiter, & Holzer, 2002).
Synthesis of Energetic Materials Precursors :
- It has been used in the synthesis of energetic material precursors, showcasing its relevance in the field of materials science (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).
Creation of Anticancer Agents :
- Derivatives of 1,3,4-oxadiazol, related to this compound, have been evaluated for their anticancer activity, indicating its potential use in cancer research (Yakantham, Sreenivasulu, & Raju, 2019).
Development of Antimicrobial and Anticancer Agents :
- New series of oxadiazole analogues have been synthesized and evaluated for their antimicrobial and anticancer activities, suggesting their potential in therapeutic applications (Ahsan & Shastri, 2015).
Future Directions
The future directions for “[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, material science, and high-energy molecules . There is also potential for further refinement of 1,2,4-oxadiazole as anti-infective agents .
Mechanism of Action
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets through hydrogen bonding, given the presence of nitrogen and oxygen atoms in the oxadiazole ring .
Biochemical Pathways
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVOEOUNQLWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332531-19-7 | |
Record name | (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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